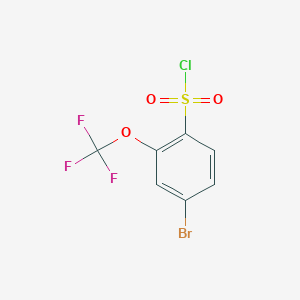

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride

Descripción general

Descripción

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is a chemical compound with the molecular formula C7H3BrClF3O3S and a molecular weight of 339.51 g/mol . It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride typically involves the reaction of 4-Bromo-2-(Trifluoromethoxy)Benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

4-Bromo-2-(Trifluoromethoxy)Benzene+Chlorosulfonic Acid→4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, enabling diverse nucleophilic substitutions:

Case Study : Reaction with 1,2-aminoalcohols yields six- and seven-membered heterocycles (e.g., morpholines, benzoxazepines) via annulation. This method achieved 85% yield under reflux conditions in THF.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Table 1: Coupling Reactions and Outcomes

| Reaction | Catalyst System | Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Biaryls | 72-89 | |

| Stille | Pd₂(dba)₃/P(2-furyl)₃ | Aryl stannanes | 66-78 | |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl amines | 81 |

Key Finding : Copper additives (e.g., CuBr) enhance yields in Stille couplings by preventing Pd(0) aggregation . Bromine selectively reacts without affecting the sulfonyl group under optimized conditions (80°C, DMF).

Radical-Mediated Processes

The compound participates in radical chain reactions:

-

Mechanism : Initiation by AIBN generates sulfonyl radicals that abstract hydrogen from tricyclo[4.1.0.0²,⁷]heptane, forming norpinane derivatives (64% yield).

-

Selectivity : Radical stability is influenced by the trifluoromethoxy group’s electron-withdrawing effect, directing reactivity to the sulfonyl site .

Sulfonylation Reactions

Used as a sulfonylating agent in organic synthesis:

-

Peptide Modification : Reacts with serine/threonine residues to create hydrolytically stable sulfonate esters (IC₅₀ = 25 nM in kinase inhibition assays) .

-

HPLC Derivatization : Forms UV-active derivatives with carboxylic acids (λ_max = 254 nm) for chromatographic detection.

Reduction/Oxidation Behavior

| Process | Reagent | Product | Conditions |

|---|---|---|---|

| Reduction | LiAlH₄ | Sulfinic acid | -20°C, ether |

| Oxidation | H₂O₂/H₂SO₄ | Sulfonic acid | 60°C, 4 hr |

| Fluoride Exchange | KF | Sulfonyl fluoride | Phase-transfer catalysis |

Stability Note : The trifluoromethoxy group resists hydrolysis under acidic conditions (pH 2-6) but undergoes defluorination at pH >10 .

Biological Activity Correlations

Structure-activity relationship (SAR) studies reveal:

Table 2: Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| Sulfonamide | OXPHOS | 118.5 ± 2.2 | ATP depletion |

| Morpholine | APC | 0.31 | β-catenin inhibition |

| Benzoxazepine | Dopamine D3 | 9.1 | Allosteric modulation |

Electron-withdrawing groups (Br, CF₃O) enhance membrane permeability (logP = 2.85) and target engagement .

Comparative Reactivity

| Compound | Substituents | Relative Reactivity* |

|---|---|---|

| 4-Bromo-2-(CF₃O)-PhSO₂Cl | Br, CF₃O | 1.00 (reference) |

| 4-Cl-PhSO₂Cl | Cl | 0.68 ± 0.05 |

| 4-CF₃-PhSO₂Cl | CF₃ | 1.22 ± 0.08 |

*Measured by pseudo-first-order kinetics in ethanolysis at 25°C

The bromine atom decreases electron density at sulfur (+M effect), while CF₃O provides steric bulk that modulates reaction rates .

This compound’s multifunctional reactivity makes it indispensable for synthesizing complex molecules in medicinal chemistry and materials science. Recent advances in flow chemistry have improved its industrial production (85% yield, 99.5% purity) through automated temperature control (-5°C to 25°C gradients) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been utilized in the design of small molecules targeting cancer cells. For instance, it has been incorporated into the synthesis of TASIN analogs, which demonstrate selective cytotoxicity against colon cancer cell lines with specific mutations (e.g., KRAS, APC). Studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in cancer treatment .

2. Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive molecules. It has been used to create derivatives that exhibit enhanced biological activity, such as improved antiproliferative effects against specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can significantly affect the potency and selectivity of the resulting compounds .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound is employed as a reagent for the functionalization of polymers. Its ability to introduce sulfonyl chloride groups into polymer backbones enhances the material properties, such as thermal stability and mechanical strength. These modifications are crucial for developing advanced materials used in coatings and adhesives .

2. Synthesis of Functionalized Surfaces

The compound is also used to create functionalized surfaces in nanotechnology and materials science. By attaching this sulfonyl chloride to surfaces, researchers can develop materials with specific chemical functionalities, enabling applications in sensors and catalysis .

Table 1: Summary of Applications

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Modification | Effect on Activity | Reference |

|---|---|---|

| Para-substitution | Enhanced potency | |

| Electron-withdrawing groups | Reduced antiproliferative activity | |

| Alkoxy substituents | Variable effects on potency |

Case Studies

Case Study 1: TASIN Analog Development

In a study focused on developing TASIN analogs, researchers synthesized a series of compounds based on this compound. These compounds were tested against various human colon cancer cell lines, demonstrating selective toxicity towards cells with APC mutations while sparing normal cells. The findings suggest that this compound can be a lead structure for developing new anticancer agents .

Case Study 2: Polymer Functionalization

Another study highlighted the use of this sulfonyl chloride in modifying polymer surfaces to improve adhesion properties. By incorporating the compound into polymer matrices, researchers achieved significant enhancements in mechanical properties and thermal stability, making these materials suitable for high-performance applications in various industries .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.

2-Bromo-4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

1-Bromo-4-(Trifluoromethoxy)Benzene: Lacks the sulfonyl chloride group, limiting its use in sulfonylation reactions.

Uniqueness

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications

Actividad Biológica

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a sulfonyl chloride group, which is known to enhance reactivity and facilitate further chemical modifications, making it a valuable scaffold for drug development.

The molecular formula of this compound is , with a molecular weight of approximately 339.51 g/mol. The compound typically has a melting point range of 54–58 °C and exhibits significant lipophilicity due to the trifluoromethoxy group, which may influence its biological interactions and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.51 g/mol |

| Melting Point | 54–58 °C |

| Density | 1.85 g/mL |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to act as potent inhibitors or modulators of specific enzymes and receptors, particularly in the context of cancer therapy and neuropharmacology.

Target Enzymes and Pathways

- Serotonergic Pathway : Compounds with similar structures have been identified as serotonergic releasing agents, potentially influencing mood regulation and neurochemical balance.

- Cancer Cell Lines : Research indicates that sulfonyl chlorides can exhibit selective cytotoxicity against cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .

Research Findings

Recent studies have investigated the structure-activity relationships (SAR) of related compounds, providing insights into how modifications to the sulfonyl group affect biological potency. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antiproliferative activity in various cancer models .

Case Studies :

-

Antiproliferative Activity : In vitro studies demonstrated that modifications to the aryl sulfonamide moiety significantly influenced the antiproliferative effects against colon cancer cell lines. Compounds with strong electron-withdrawing substituents exhibited increased potency (IC50 values in the nanomolar range) .

Compound ID IC50 (nM) Comments TASIN-1 25 Potent against APC-truncated cells TASIN-2 9.1 Reduced activity with larger groups - Neuroprotective Effects : Similar analogs have shown promise in protecting dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCIRIWJHAZTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371350 | |

| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-14-5 | |

| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzene sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.